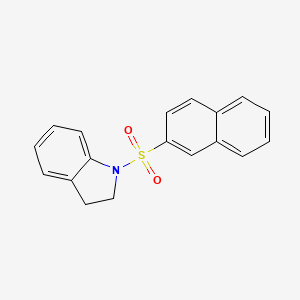

(2-Naphthylsulfonyl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Naphthylsulfonyl)indoline” is a compound that belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position . The compound is based on the indole structure, but the 2-3 bond is saturated .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular formula of “this compound” is C18H15NO2S . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 309.38 and a density of 1.3±0.1 g/cm3 . The boiling point is 504.4±43.0 °C at 760 mmHg .科学的研究の応用

Antitumor Agents

A series of substituted 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones, based on the structure of (2-Naphthylsulfonyl)indoline, were synthesized and demonstrated significant antitumor activity against various human tumor cell lines. These compounds, through a "one-pot" synthesis, showed potent in vitro activity, especially against colon, renal, and breast cell lines. The most potent compound exhibited a mean GI(50) value of 16 nM and a mean LC(50) value of 2.24 µM in the NCI 60-cell-line screen. This research highlights the potential of this compound derivatives as antitumor agents, with specific compounds showing significant efficacy in vivo against MDA-MB-435 xenografts in mice (Berry et al., 2005).

Prodrug Design

In the context of drug design, derivatives of this compound have been explored for their potential as prodrugs. Specifically, the synthesis of ethanesulfohydroxamic acid ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) showcases the integration of a (2-Naphthylsulfonyl) moiety to enhance therapeutic efficacy. These hybrid ester prodrugs release nitric oxide (NO) and nitroxyl (HNO), exhibiting superior anti-inflammatory (AI) properties compared to their parent NSAID compounds. Importantly, these prodrugs demonstrate significant reductions in ulcerogenicity, making them promising candidates for safer AI therapy (Huang et al., 2011).

Organic Synthesis and Functional Materials

The catalytic activity of vanadium compounds in the synthesis of sulfanylindoles and sulfanylnaphthols highlights the utility of this compound derivatives in organic synthesis. This catalysis facilitates the direct synthesis of these compounds, offering a novel approach to constructing molecules with potential pharmaceutical applications (Maeda et al., 2004).

Antimicrobial Activity

Aromatic/heteroaromatic sulfonylhydrazone derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antimicrobial properties, with specific derivatives showing enhanced activity, underscoring their potential in developing new antimicrobial agents (Gündüzalp et al., 2014).

Fuel Cell Technology

Sulfonated naphthalene dianhydride based polyimide copolymers, related to the chemical family of this compound, have been explored for their application in proton-exchange-membrane fuel cells. These copolymers exhibit properties such as high proton conductivity and methanol impermeability, making them potential materials for fuel cell applications, although challenges remain in terms of hydrolytic stability compared to industry standards like Nafion (Einsla et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONYHAMSEDYZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)

![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)

![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)

![1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2694962.png)

![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)

![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)

![(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2694972.png)